BenchChemオンラインストアへようこそ!

3-Piperazin-2-YL-propionic acid methyl ester

Organic synthesis Heterocyclic chemistry Conformationally restricted scaffolds

3-Piperazin-2-YL-propionic acid methyl ester (CAS 954240-18-7), systematically named methyl 3-(piperazin-2-yl)propanoate, is a chiral heterocyclic building block with molecular formula C8H16N2O2 and molecular weight 172.22 g/mol. The compound features a piperazine ring substituted at the 2-position with a propionic acid methyl ester side chain, creating a stereogenic center that renders the molecule chiral and racemic in its unseparated commercial form.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 954240-18-7
Cat. No. B1501220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-2-YL-propionic acid methyl ester
CAS954240-18-7
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CNCCN1
InChIInChI=1S/C8H16N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3
InChIKeyZVBLDSDYKOPQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperazin-2-YL-propionic acid methyl ester (CAS 954240-18-7): Structural Profile and Procurement Context


3-Piperazin-2-YL-propionic acid methyl ester (CAS 954240-18-7), systematically named methyl 3-(piperazin-2-yl)propanoate, is a chiral heterocyclic building block with molecular formula C8H16N2O2 and molecular weight 172.22 g/mol . The compound features a piperazine ring substituted at the 2-position with a propionic acid methyl ester side chain, creating a stereogenic center that renders the molecule chiral and racemic in its unseparated commercial form. Its calculated LogP is approximately 0.15860, and its predicted boiling point is 257.9°C at 760 mmHg [1]. The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with the piperazine moiety widely recognized as a privileged scaffold in pharmaceutical development and the ester functionality enabling further derivatization [2].

Why 3-Piperazin-2-YL-propionic acid methyl ester Cannot Be Interchanged with Generic Piperazine Analogs


Generic substitution of 3-piperazin-2-yl-propionic acid methyl ester with structurally similar piperazine derivatives fails due to three interdependent differentiation axes: stereochemical configuration, intramolecular reactivity potential, and physicochemical properties. The compound contains a stereogenic center at the piperazine 2-position, meaning that even enantiomerically unresolved material differs fundamentally from achiral piperazine analogs such as 3-(piperazin-1-yl)propanoic acid esters (where substitution occurs at N-1 rather than C-2) in downstream stereochemical outcomes [1]. Critically, (piperazin-2-yl)propionic acid esters undergo intramolecular Dieckmann-analogous cyclization to yield 6,8-diazabicyclo[3.2.2]nonane scaffolds—a transformation unavailable to N-1 substituted or piperidine-based analogs, which lack the requisite spatial proximity between the ester and the piperazine N-4 nitrogen [2]. Additionally, the methyl ester derivative exhibits a LogP of approximately 0.15860, whereas the corresponding carboxylic acid (3-(piperazin-2-yl)propanoic acid, MW 158.2) and dihydrochloride salt (MW 245.15) possess substantially different solubility and handling profiles, making direct replacement without reaction re-optimization infeasible [3].

Quantitative Differentiation Evidence for 3-Piperazin-2-YL-propionic acid methyl ester Relative to Comparators


Intramolecular Dieckmann Cyclization Yield: Methyl Ester vs. tert-Butyl Ester Comparative Reactivity

3-Piperazin-2-yl-propionic acid methyl ester undergoes intramolecular Dieckmann-analogous cyclization to yield 6,8-diazabicyclo[3.2.2]nonane derivatives. While absolute yield data for the methyl ester under standardized conditions are not directly available in the open literature, class-level inference from related (piperazin-2-yl)propionic acid esters demonstrates that ester selection critically determines cyclization efficiency. The reaction proceeds via deprotonation at N-4 followed by nucleophilic attack on the ester carbonyl, and the steric and electronic properties of the ester group influence both reaction rate and yield [1]. In contrast, the corresponding tert-butyl ester analog (CAS 221255-77-2, MW 214.31) shows markedly different reactivity due to the increased steric bulk of the tert-butyl group, which impedes the intramolecular cyclization step and reduces reaction efficiency [2].

Organic synthesis Heterocyclic chemistry Conformationally restricted scaffolds

Stereoselective Cyclization: Diastereomeric Excess in (Piperazin-2-yl)propionic Acid Ester Cyclization

During the base-mediated Dieckmann-analogous cyclization of (piperazin-2-yl)propionic acid esters bearing an additional stereocenter, diastereomeric bicyclic products are formed with measurable stereoselectivity. Geiger et al. investigated (piperazin-2-yl)propionic acid esters containing a chiral substituent at N-4 and reported diastereomeric ratios (dr) under various reaction conditions. For example, cyclization of an N-4 substituted derivative with potassium tert-butoxide in THF produced a diastereomeric ratio of 65:35 (approximately 1.9:1) in favor of one epimer [1]. This stereoselectivity arises from the conformational constraints imposed by the piperazine ring and the stereogenic center at the 2-position. The methyl ester of 3-piperazin-2-yl-propionic acid (CAS 954240-18-7) serves as the foundational achiral-at-side-chain scaffold from which such stereoselective transformations can be developed [1].

Stereoselective synthesis Chiral building blocks Conformational restriction

Physicochemical Property Differentiation: LogP and Molecular Weight vs. Carboxylic Acid and Salt Forms

3-Piperazin-2-yl-propionic acid methyl ester (CAS 954240-18-7) exhibits a calculated LogP of 0.15860 and molecular weight of 172.22 g/mol [1]. In contrast, the corresponding carboxylic acid analog 3-(piperazin-2-yl)propanoic acid (CAS 891782-61-9) has a molecular weight of 158.2 g/mol and substantially different hydrophilicity due to the free carboxyl group [2]. The dihydrochloride salt form (CAS 1260644-15-2) has a molecular weight of 245.15 g/mol and markedly different aqueous solubility and handling characteristics . These physicochemical differences translate to distinct performance in organic extraction, chromatographic purification, and reaction compatibility—the methyl ester is soluble in organic solvents suitable for anhydrous reactions, whereas the free acid and hydrochloride salt require aqueous or polar media.

Physicochemical properties Drug-likeness Formulation development

Conformational Restriction via Intramolecular Cyclization: Access to 6,8-Diazabicyclo[3.2.2]nonane Scaffolds

A defining reactivity feature of 3-(piperazin-2-yl)propionic acid esters is their ability to undergo intramolecular ester condensation to yield 6,8-diazabicyclo[3.2.2]nonane derivatives [1]. This transformation is enabled by the specific connectivity pattern where the ester-bearing side chain is attached at the piperazine C-2 position, placing the ester carbonyl in spatial proximity to the N-4 nitrogen. In contrast, piperazine derivatives substituted at N-1 with propionic ester moieties (3-(piperazin-1-yl)propanoic acid esters) lack this cyclization capability because the ester group is oriented away from the ring and cannot achieve the requisite proximity for intramolecular attack [2]. The resulting bicyclic scaffold provides conformational restriction that can enhance receptor subtype selectivity in medicinal chemistry applications.

Conformational restriction Scaffold hopping Medicinal chemistry

Evidence-Backed Application Scenarios for 3-Piperazin-2-YL-propionic acid methyl ester Procurement


Synthesis of Conformationally Restricted 6,8-Diazabicyclo[3.2.2]nonane Scaffolds

This compound is optimally deployed as a starting material for the construction of 6,8-diazabicyclo[3.2.2]nonane derivatives via intramolecular Dieckmann-analogous cyclization. The C-2 substitution pattern on the piperazine ring positions the ester carbonyl within reactive proximity to the N-4 nitrogen, enabling base-mediated cyclization to the conformationally restricted bicyclic scaffold. This transformation is inaccessible to N-1 substituted piperazine analogs, making this specific connectivity pattern essential for accessing this scaffold class [1].

Chiral Building Block for Stereoselective Synthesis of Piperazine-Derived CNS Ligands

The stereogenic center at the piperazine C-2 position renders this compound valuable as a chiral building block for the stereoselective synthesis of CNS-active piperazine derivatives. Research has demonstrated that related 3-(piperazin-2-yl)propionic acid-derived compounds exhibit affinity for σ1-receptors (e.g., Ki = 66.1 nM for 3-(piperazin-2-yl)propanol), and the methyl ester serves as a key intermediate in constructing enantiomerically enriched CNS receptor ligands [2]. The methyl ester functionality allows subsequent reduction to alcohol or hydrolysis to acid, providing versatile handles for further elaboration.

Dipeptide Mimetic Precursor in Constrained Peptide Analog Design

The 3-(piperazin-2-yl)propionic acid scaffold functions as a dipeptide mimetic with limited conformational flexibility compared to regular Gly-Glu dipeptides. Integration of dioxopiperazine derivatives—accessible from this methyl ester via N-protection and oxidation—into pharmacologically active peptides yields locally constrained peptide analogues with potentially improved metabolic stability and target selectivity [3]. The methyl ester form is preferred over the free acid for this application due to its compatibility with standard peptide coupling conditions after hydrolysis.

VDAC Oligomerization Inhibitor Synthesis Intermediate

Patent literature identifies piperazine derivatives containing 3-(piperazin-2-yl)propionic acid scaffolds as useful intermediates for synthesizing inhibitors of VDAC (Voltage-Dependent Anion Channel) oligomerization, with potential applications in modulating apoptosis and mitochondrial dysfunction [4]. While the methyl ester itself is not the final active compound, its procurement is justified as a versatile building block for constructing the core pharmacophore of this emerging therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperazin-2-YL-propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.